(1-Amino-2-methylpropan-2-yl)(methyl)amine

Descripción

Significance of Branched Aliphatic Diamines in Contemporary Chemistry

Branched aliphatic diamines are a pivotal class of organic compounds that have garnered considerable attention in various fields of chemistry. mdpi.comresearchgate.net Unlike their linear counterparts, the presence of branching in the carbon backbone introduces steric hindrance and conformational rigidity, which can significantly influence the reactivity and selectivity of these molecules. This structural feature is particularly advantageous in the design of chiral ligands for asymmetric catalysis, where the steric bulk around the metal center can dictate the stereochemical outcome of a reaction. researchgate.netsigmaaldrich.com

In polymer science, the incorporation of branched diamines into polymer chains can disrupt chain packing, leading to materials with altered physical properties such as lower crystallinity, enhanced solubility, and modified mechanical strength. acs.orgnih.gov Furthermore, the presence of multiple amine functionalities makes them excellent cross-linking agents and monomers for the synthesis of polyamides, polyimides, and polyureas with tailored characteristics. nih.gov

In the realm of medicinal chemistry, branched aliphatic diamines serve as important scaffolds for the development of new therapeutic agents. The spatial arrangement of the amino groups can be crucial for binding to biological targets, and the branched structure can enhance metabolic stability. ontosight.ai

Overview of (1-Amino-2-methylpropan-2-yl)(methyl)amine as a Fundamental Chemical Entity

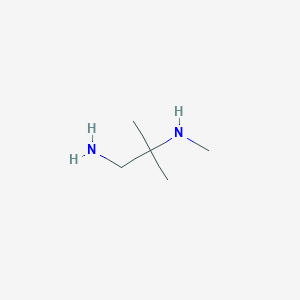

This compound, also known by its synonym N1,N1,2-trimethylpropane-1,2-diamine, is a colorless liquid with the chemical formula C5H14N2. sigmaaldrich.combiosynth.com Its structure features a propane (B168953) backbone with a primary amine and a methylamino group attached to the same tertiary carbon atom. This arrangement of functional groups within a compact and sterically hindered framework makes it a unique and valuable tool for synthetic chemists.

A common synthetic route to this compound involves the reduction of 2-methylamino-2-methylpropanenitrile using a reducing agent such as lithium aluminum hydride.

Detailed Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 116577-09-4 |

| Molecular Formula | C5H14N2 |

| Molecular Weight | 102.18 g/mol |

| Appearance | Colorless liquid |

| Density | 0.8 g/cm³ |

| IUPAC Name | This compound |

This table presents a summary of the key physicochemical properties of the compound.

While detailed spectroscopic data for this specific compound is not extensively published in readily accessible literature, related structures can provide insights. For instance, the 1H NMR spectrum of a similar compound, 1-amino-2-methylpropan-2-ol, shows characteristic signals for the methyl and methylene (B1212753) protons. chemicalbook.com It is anticipated that the 1H NMR spectrum of this compound would exhibit distinct signals for the two methyl groups on the quaternary carbon, the methyl group attached to the nitrogen, the methylene protons, and the protons of the two amine groups. Similarly, the IR spectrum would be expected to show characteristic N-H stretching vibrations for both the primary and secondary amines.

The presence of both a primary and a secondary amine allows for selective functionalization, making it a versatile intermediate in the synthesis of more complex molecules, including ligands for catalysis and building blocks for materials with specific properties. ontosight.ai

Current and Prospective Research Trajectories for this compound Studies

The unique structural attributes of this compound position it as a compound of interest for several emerging research areas. Current research involving functionalized diamines, including those with branched structures, points towards several promising future directions.

One key area of investigation is its application as a ligand in catalysis. The steric hindrance provided by the gem-dimethyl group and the N-methyl group can create a unique chiral environment around a metal center, potentially leading to high enantioselectivity in asymmetric reactions. chemrxiv.org Future research will likely focus on the synthesis of novel chiral catalysts derived from this diamine and their application in challenging organic transformations.

In materials science, the incorporation of this diamine into polymer backbones is an area ripe for exploration. Its branched structure could be exploited to create polymers with enhanced thermal stability, improved solubility, and tailored mechanical properties. acs.org Further research may involve the synthesis and characterization of new polyamides, polyimides, and other polymers derived from this diamine to explore their potential in advanced applications.

The development of functionalized diamines for applications such as CO2 capture and the fabrication of advanced materials like functionalized graphene oxide also represents a significant research trajectory. rsc.orgacs.org The specific properties of this compound could be leveraged in the design of novel materials for these and other cutting-edge applications. As the synthesis of complex polyamine derivatives continues to advance, the potential applications for unique building blocks like this compound are expected to expand significantly. mdpi.commdpi.com

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-N,2-dimethylpropane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14N2/c1-5(2,4-6)7-3/h7H,4,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWYSRQHOWXXYMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

102.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways of 1 Amino 2 Methylpropan 2 Yl Methyl Amine

Established Synthetic Routes for (1-Amino-2-methylpropan-2-yl)(methyl)amine

The synthesis of this compound can be achieved through several established chemical pathways. These routes primarily involve the transformation of functional groups to yield the desired diamine structure.

Lithium Aluminum Hydride Reduction of Nitrile Precursors

A prominent method for synthesizing this compound involves the reduction of a nitrile precursor using a powerful reducing agent like lithium aluminum hydride (LiAlH₄). chemicalbook.comsigmaaldrich.com This method is effective for converting the nitrile group (-C≡N) into a primary amine (-CH₂NH₂).

The direct precursor for this synthesis is 2-Methyl-2-(methylamino)propanenitrile. chemicalbook.com The reaction proceeds by treating the nitrile with lithium aluminum hydride in an appropriate solvent, typically diethyl ether. chemicalbook.com

The crude 2-Methyl-2-(methylamino)propanenitrile is added to a suspension of LiAlH₄ in diethyl ether at a controlled temperature, often starting at 0°C. chemicalbook.com The mixture is then heated to reflux for several hours to ensure the complete reduction of the nitrile group. chemicalbook.com Following the reflux, the reaction is cooled and quenched carefully with water and a sodium hydroxide (B78521) solution to decompose the excess LiAlH₄ and the aluminum complexes formed during the reaction. chemicalbook.com The resulting granular white solids are filtered off, and the organic filtrate is dried and concentrated to yield this compound as a colorless oil. chemicalbook.com This process has been reported to provide a good yield of the final product. chemicalbook.com

Reaction Scheme: 2-Methyl-2-(methylamino)propanenitrile + LiAlH₄ → this compound

Table 1: Reaction Conditions for Lithium Aluminum Hydride Reduction

| Parameter | Value |

|---|---|

| Reactant | 2-Methyl-2-(methylamino)propanenitrile |

| Reagent | Lithium aluminum hydride (LiAlH₄) |

| Solvent | Diethyl ether |

| Initial Temperature | 0°C |

| Reaction Time | 3 hours at reflux |

| Workup | Quenching with H₂O and 2N NaOH |

Nucleophilic Substitution Approaches.libretexts.org

Amines can be synthesized via nucleophilic substitution reactions, where an amino group replaces a leaving group on an alkyl halide. libretexts.org In the context of synthesizing this compound, a suitable substrate would be a haloalkane derivative of the target molecule's carbon skeleton.

While direct amination with ammonia (B1221849) can be problematic due to over-alkylation, forming mixtures of primary, secondary, tertiary, and even quaternary ammonium (B1175870) salts, more controlled methods exist. libretexts.org One such approach is the Gabriel synthesis, which utilizes a phthalimide (B116566) anion as an ammonia surrogate. libretexts.org This method allows for the formation of primary amines with minimal side products. libretexts.org For a diamine like this compound, a multi-step sequence involving protection and deprotection of one of the amino groups would be necessary to achieve the desired product selectively.

Reductive Amination Strategies.wikipedia.orgnih.gov

Reductive amination is a versatile method for forming amines from carbonyl compounds (aldehydes or ketones) and an amine. wikipedia.orgnih.gov This reaction proceeds through the formation of an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. wikipedia.org This one-pot reaction is often favored in green chemistry due to its efficiency. wikipedia.org

To synthesize this compound via this route, one could envision reacting a suitable amino-ketone or amino-aldehyde with methylamine, or conversely, reacting an appropriate ketone with a diamine precursor, followed by reduction. The choice of reducing agent is crucial and can range from sodium borohydride (B1222165) derivatives to catalytic hydrogenation. wikipedia.orgyoutube.com The reaction is typically carried out under weakly acidic to neutral conditions to facilitate imine formation. wikipedia.org Biocatalytic methods using enzymes like imine reductases are also gaining prominence for their high selectivity, particularly in the synthesis of chiral amines. nih.gov

Influence of Reaction Conditions on Synthetic Outcomes.chemicalbook.com

The outcome of any chemical synthesis is highly dependent on the reaction conditions employed. Factors such as solvent, temperature, and reagent stoichiometry play a critical role in determining the yield and purity of the product.

Temperature Dependence in Amine Synthesis

The synthesis of this compound, also known as N,2-dimethyl-1,2-propanediamine, is sensitive to temperature variations, which can significantly influence reaction kinetics, yield, and purity. A common synthetic route involves the reduction of 2-methyl-2-methylamino-propionitrile using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in a solvent such as diethyl ether. chemicalbook.com

The initial stage of this reaction is typically conducted at a reduced temperature of 0 °C. This cooling is crucial to control the highly exothermic nature of the reaction between the hydride reagent and the nitrile. Maintaining a low temperature during the addition of the reactant prevents undesirable side reactions and potential degradation of the starting material or product. chemicalbook.com Following the initial controlled addition, the reaction mixture is heated to reflux. chemicalbook.com This period of heating provides the necessary activation energy to drive the reduction to completion. The reflux temperature, dictated by the boiling point of the solvent (diethyl ether, 34.6 °C), ensures a sustained reaction rate without excessive energy input that could lead to decomposition.

After the reflux period, the reaction is again cooled to 0 °C before quenching with water and a sodium hydroxide solution. chemicalbook.com This final cooling step is a critical safety measure to manage the vigorous, and often hazardous, reaction of excess LiAlH₄ with water.

For analogous processes, such as the continuous hydrogenation of dimethylaminopropionitrile to produce N,N-dimethyl-1,3-propanediamine, a broad temperature range of 10 °C to 200 °C is utilized, highlighting that the optimal temperature is highly dependent on the specific reactants, catalyst (e.g., Raney-Ni), and process (batch vs. continuous). google.comresearchgate.net In one continuous process, an optimal temperature of 70 °C was identified for the hydrogenation step. cetjournal.it These examples underscore the principle that temperature control is a key parameter in optimizing the synthesis of diamines, balancing reaction rate with selectivity and safety.

Advanced Synthetic Modifications and Derivatization of this compound

The presence of two distinct amine groups—a primary (-NH₂) and a secondary (-NHCH₃)—on a sterically hindered carbon framework makes this compound a versatile substrate for further chemical modification.

Selective Functionalization of Amine Centers

The differential reactivity of the primary and secondary amine centers allows for selective functionalization. The primary amine, being less sterically hindered and generally more nucleophilic than the secondary amine, can often be targeted selectively under controlled conditions. This selectivity is a foundational principle in the synthesis of complex molecules and ligands.

Strategies for selective functionalization often involve:

Steric Control: Reagents with significant steric bulk will preferentially react with the more accessible primary amine.

Protecting Group Chemistry: One amine can be temporarily "protected" or "masked" while the other is modified. For example, the primary amine could be selectively converted to an imine or a carbamate (B1207046), which can later be removed to regenerate the amine.

Electronic Effects: The inherent basicity and nucleophilicity differences can be exploited. While both are basic, the precise pKa values differ, which can be used to achieve selective protonation or reaction under specific pH conditions.

While specific studies detailing the selective functionalization of this compound are not prevalent in the searched literature, the principles are well-established for other diamines. For instance, in the synthesis of 1,2-diamino-1,2-diarylethane derivatives, selective acylation of one amine group is a key step, demonstrating the feasibility of such transformations. researchgate.net

Stereoselective Synthesis and Chiral Induction for Amine Derivatives

The parent molecule, this compound, is achiral. However, it can be used as a building block or a ligand in stereoselective synthesis to create chiral derivatives. Chiral 1,2-diamines are highly valued ligands in asymmetric catalysis, used to create enantiomerically pure products. wikipedia.org

Methods for achieving stereoselectivity include:

Use as a Chiral Ligand: The diamine can be used to form a coordination complex with a transition metal (e.g., rhodium, ruthenium, copper). sigmaaldrich.comsigmaaldrich.com If the diamine is part of a larger, pre-existing chiral molecule, or if it coordinates to a metal center in a specific, rigid geometry, it can direct the stereochemical outcome of a reaction, such as hydrogenation or alkylation.

Diastereomer Formation: Reaction of the diamine with a chiral acid can lead to the formation of diastereomeric salts. wikipedia.org These salts often have different physical properties, such as solubility, allowing them to be separated by crystallization. Subsequent removal of the chiral acid regenerates the (now separated) enantiomers of a derivatized, chiral version of the diamine.

Substrate-Controlled Reactions: In syntheses where the diamine is a fragment of a larger, complex molecule, the existing stereocenters in the molecule can direct the stereochemical outcome of subsequent reactions. For example, the stereoselective reduction of an enone-derived amino acid is a key step in the synthesis of diaminopimelic acid stereoisomers. nih.gov

A new family of diterpene-type aminotriol derivatives has been synthesized stereoselectively from stevioside, where a key spiro-epoxide intermediate was opened with various amines to create a library of chiral aminotriols. nih.gov This illustrates how amine derivatives are integral to the synthesis of complex, stereochemically defined molecules.

Reaction Mechanisms Involving this compound and its Derivatives

The amine functional groups are redox-active and can participate in a variety of reaction mechanisms.

Reduction Reactions to Primary Amine Derivatives

The term "reduction reactions to primary amine derivatives" can be interpreted as the use of this compound in reductive amination reactions. In this process, the primary amine group of the title compound can react with a ketone or an aldehyde to form an intermediate imine (or the secondary amine can react to form an enamine). This intermediate is then reduced in situ to form a new, more complex amine.

The mechanism proceeds in two main steps:

Imine/Enamine Formation: The primary amine attacks the carbonyl carbon of an aldehyde or ketone, followed by dehydration to form a C=N double bond (an imine).

Reduction: A reducing agent present in the reaction mixture, such as sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation (H₂/catalyst), reduces the imine to a new secondary amine.

This pathway is fundamental in organic synthesis for creating carbon-nitrogen bonds. For example, the catalytic amination of isopropanolamine with ammonia over a Raney Nickel catalyst is a related industrial process to produce 1,2-propanediamine. researchgate.netresearchgate.net The efficiency of these reactions is often dependent on factors like catalyst choice, hydrogen pressure, and temperature. researchgate.net

Nucleophilic Substitution Reactions

The synthesis of amines, including vicinal diamines like this compound, through nucleophilic substitution is a foundational strategy in organic chemistry. lookchem.combeilstein-journals.org This approach typically involves the reaction of an amine or ammonia with an alkyl halide, where the nitrogen atom acts as a nucleophile, displacing the halide in an SN2 reaction. beilstein-journals.orgnih.gov However, this method is often complicated by a lack of selectivity. researchgate.net The primary amine product is itself a nucleophile and can compete with the starting amine for the remaining alkyl halide. lookchem.comresearchgate.net This frequently leads to over-alkylation, resulting in a mixture of primary, secondary, tertiary, and ultimately quaternary ammonium salts, which can diminish the yield of the desired product. lookchem.comrsc.org

To circumvent these challenges, alternative strategies have been developed. One such method is the Gabriel synthesis, which utilizes the phthalimide anion as an ammonia surrogate. lookchem.com The phthalimide anion displaces a halide from an alkyl halide, and the resulting N-alkylated phthalimide is then hydrolyzed to release the primary amine, preventing over-alkylation. lookchem.com Another effective method for producing 1,2-vicinal diamines involves the ring-opening of activated aziridines with an amine nucleophile. nih.gov For instance, indium tribromide has been shown to efficiently catalyze the aminolysis of activated aziridines with aromatic amines under mild conditions, affording high yields of the corresponding diamines. nih.gov

A specific, albeit indirect, laboratory synthesis of this compound begins with 2-methyl-2-methylamino-propionitrile. researchgate.net This precursor undergoes reduction, rather than direct substitution, to yield the final product. The nitrile is treated with a suspension of lithium aluminium hydride (LiAlH4) in diethyl ether. The reaction mixture is heated to reflux and subsequently quenched to produce the target diamine as a colorless oil. researchgate.net

Carbolithiation Reactions Involving Aminomethylsilane Analogues

Carbolithiation is a powerful carbon-carbon bond-forming reaction involving the addition of an organolithium reagent across a non-activated carbon-carbon double or triple bond. beilstein-journals.orgnih.gov This process creates a new organolithium intermediate that can be trapped with various electrophiles, allowing for further functionalization. nih.gov The synthetic utility of intermolecular carbolithiation can be limited by the tendency of the newly formed organolithium species to trigger anionic polymerization. researchgate.netrsc.org Consequently, successful reactions often rely on substrates with substituents, such as aryl or silyl (B83357) groups, that can stabilize the organolithium intermediate. lookchem.comrsc.org

In the context of synthesizing complex amines, carbolithiation of substrates containing both a nitrogen moiety and a silicon handle, such as aminomethylsilane analogues, presents a versatile strategy. Vinylsilanes are effective substrates for intermolecular organolithium addition because the resulting α-lithio-silane intermediate is stabilized. lookchem.com A tandem approach combining intermolecular and intramolecular carbolithiation can be used to construct silicon-containing heterocycles. lookchem.com For example, the addition of an organolithium to a vinyl(homoallyl)silane initiates an intermolecular carbolithiation, which is followed by a 5-exo-trig intramolecular cyclization to form a silacyclopentane. lookchem.com

The stereochemical outcome of these reactions can be controlled through the use of chiral ligands. nih.gov The naturally occurring alkaloid (−)-sparteine is a widely used chiral ligand for lithium that promotes facial selection on the C=C bond during the carbolithiation step, enabling the synthesis of enantiomerically enriched products. nih.govnih.gov Tandem enantioselective carbolithiation-rearrangement of vinylic ureas, for instance, leads to the formation of two new C-C bonds with controlled absolute configuration, yielding amine derivatives with a quaternary stereocenter alpha to the nitrogen atom. beilstein-journals.orgnih.gov The generation of α-amino-organolithium species, often via tin-lithium exchange, can be followed by an anionic cyclization to produce nitrogen-containing rings like 3-alkenylpyrrolidines.

Alkylation Mechanisms in Strongly Acidic Environments

Direct alkylation of amines with alkyl halides is generally not conducted in strongly acidic environments. The unshared pair of electrons on the nitrogen atom, which makes an amine nucleophilic, also makes it basic. In a strongly acidic medium, the amine is protonated to form an ammonium salt. This species lacks a lone pair of electrons and is therefore no longer nucleophilic, effectively halting the alkylation reaction. researchgate.net

However, a related and highly important alkylation method, reductive amination (or reductive alkylation), is frequently and effectively performed under acidic conditions. This process involves the reaction of an amine with an aldehyde or ketone. The mechanism depends on whether a primary or secondary amine is used. A primary amine reacts with the carbonyl compound to form an imine intermediate, while a secondary amine forms an iminium salt. These intermediates are then reduced in situ to yield the more substituted amine.

Acidic conditions are often beneficial because they catalyze the formation of the electrophilic iminium salt, which is more readily reduced than the corresponding enamine. This limits the choice of reducing agents, as many common hydride donors will react with the acid. Borohydride reagents like sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride are popular choices as they are capable of reducing iminium salts but not the precursor aldehydes or ketones.

For certain substrates, particularly chelating amines like 1,2-diamines, strongly acidic reaction conditions can be advantageous for another reason. These amines can form strong bonds with transition metal catalysts used in catalytic hydrogenations, leading to "poisoning" of the catalyst. Performing the reaction in a strongly acidic medium protonates the amine groups, preventing this inhibitory chelation and allowing the catalytic cycle to proceed.

Coordination Chemistry and Ligand Design with 1 Amino 2 Methylpropan 2 Yl Methyl Amine

Role of (1-Amino-2-methylpropan-2-yl)(methyl)amine as a Ligand in Metal Complexes

Synthesis and Characterization of Metal-Amine Coordination Compounds

There are no available methods in the scientific literature for the synthesis and characterization of metal complexes involving this compound.

Structural Elucidation of Coordination Complexes

As no coordination complexes of this compound have been synthesized and reported, there is no data on their structural elucidation.

Applications in Catalysis Using this compound Ligands

No studies have been published that explore the use of this compound as a ligand in either homogeneous or asymmetric catalysis.

Degradation Pathways and Stability Studies of 1 Amino 2 Methylpropan 2 Yl Methyl Amine

Oxidative Degradation Mechanisms of Amines

Oxidative degradation is a major pathway for amine breakdown, typically occurring in the presence of oxygen, and can be initiated or accelerated by heat, light, and the presence of metal ions. oup.com This process involves the chemical breakdown of the amine molecule, leading to solvent loss and the formation of various, often undesirable, products. tandfonline.com

Role of Oxygen in Amine Degradation Pathways

Oxygen plays a central role in the oxidative degradation of amines through complex radical chain reactions. The process is generally understood to begin with the formation of an amine radical. oup.com This can occur via two primary mechanisms:

Hydrogen Abstraction: An initiator, which can be a radical species or result from the interaction with metal ions, abstracts a hydrogen atom from the carbon atom adjacent (at the α- or β-position) to the nitrogen.

Electron Transfer: An electron is transferred from the lone pair of the nitrogen atom. acs.org

Once the initial amine radical is formed, it reacts rapidly with molecular oxygen (O₂) to form a peroxyl radical. This peroxyl radical is a key intermediate that can then participate in a variety of subsequent reactions, propagating a chain reaction that leads to the fragmentation of the original amine molecule. usn.no These reactions can lead to the formation of aldehydes, ammonia (B1221849), and other smaller amines. oup.com For a molecule like (1-Amino-2-methylpropan-2-yl)(methyl)amine, with two nitrogen atoms, there are multiple sites susceptible to initial radical attack, potentially leading to a complex mixture of degradation products.

Identification of Oxidative Degradation Products

The oxidative degradation of amines results in a wide array of products, primarily through mechanisms involving C-N and C-C bond cleavage. acs.orgchemrxiv.org While specific product distribution depends on the amine structure and reaction conditions, several classes of compounds are commonly identified. hw.ac.uk

For N-methylated amines, a common degradation pathway is N-demethylation, where the methyl group is cleaved, often forming formaldehyde (B43269) and the corresponding secondary amine. nih.govnih.gov In the case of this compound, this would lead to the formation of 2-methylpropane-1,2-diamine. Another pathway involves the formation of N-oxides, which can be relatively stable but may further hydrolyze, especially in the presence of metal catalysts, to yield a secondary amine and an aldehyde. researchgate.net

Studies on structurally similar amines, such as 2-amino-2-methyl-1-propanol (B13486) (AMP), reveal common degradation products like acetone, formate, and oxazolidinones. usn.no By analogy, the degradation of this compound could be expected to produce a variety of compounds.

Interactive Table 1: Potential Oxidative Degradation Products

| Precursor Compound | Potential Degradation Product | Formation Pathway |

| This compound | 2-Methylpropane-1,2-diamine | N-demethylation |

| This compound | Formaldehyde | N-demethylation |

| This compound | Acetone | C-C bond cleavage |

| This compound | Ammonia | Fragmentation |

| This compound | Methylamine | Fragmentation |

| This compound | Various aldehydes and carboxylic acids | Further oxidation |

Thermal Degradation Kinetics of Amine Solvents

Thermal degradation occurs when amines are subjected to high temperatures, typically in the absence of oxygen but often in the presence of other species like carbon dioxide. This degradation pathway is particularly relevant in industrial applications involving heating and regeneration cycles. hw.ac.uk

Rate Equation Development for Thermal Degradation

The kinetics of thermal degradation are often modeled using power-law rate equations. acs.orgacs.org These equations describe how the rate of degradation depends on the concentrations of the amine and other reactants, such as CO₂. A general form of the rate equation is:

-ramine = k * [Amine]a * [CO₂]b

Where:

-ramine is the rate of amine degradation.

k is the temperature-dependent rate constant.

[Amine] and [CO₂] are the concentrations of the amine and carbon dioxide.

a and b are the reaction orders with respect to the amine and CO₂, respectively.

Experimental studies on various amines have shown that the degradation reaction is often first-order with respect to the initial amine concentration. aip.orgresearchgate.net This means that the rate of degradation is directly proportional to the amount of amine present. For blended amine systems, the rate equation can become more complex, but often the degradation rate of one amine is not significantly impacted by the presence of another. acs.org

Temperature Dependence of Amine Degradation Rates

The rate of thermal degradation is highly dependent on temperature. bre.com This relationship is described by the Arrhenius equation:

k = A * e(-Ea / RT)

Where:

k is the rate constant.

A is the pre-exponential factor, a constant related to the frequency of molecular collisions.

Ea is the activation energy, the minimum energy required for the reaction to occur.

R is the universal gas constant.

T is the absolute temperature in Kelvin.

A higher activation energy (Ea) indicates that the degradation rate is more sensitive to changes in temperature. Experimental studies determine these kinetic parameters by measuring degradation rates at different temperatures. aip.orgresearchgate.net For example, studies on sterically hindered amines like 2-amino-2-methyl-1-propanol (AMP) have determined activation energies for their thermal degradation pathways. acs.org

Interactive Table 2: Illustrative Thermal Degradation Kinetic Parameters for Amines

| Amine Type | Typical Activation Energy (Ea) Range (kJ/mol) | Notes |

| Primary Alkanolamines (e.g., MEA) | 80 - 160 | Degradation often proceeds via carbamate (B1207046) polymerization. |

| Sterically Hindered Amines (e.g., AMP) | 50 - 100 | Steric hindrance can lead to different degradation mechanisms and lower Ea. acs.org |

| Diamines (e.g., Piperazine) | 100 - 180 | Ring structure can provide greater thermal stability. |

Note: These values are illustrative and vary based on specific conditions and amine structure.

Atmospheric Degradation Chemistry of Volatile Amines

If released into the atmosphere, volatile amines like this compound undergo photo-oxidation, primarily driven by reactions with hydroxyl radicals (•OH). nilu.com This is the dominant removal process for most organic compounds in the troposphere.

The reaction with •OH radicals typically proceeds via hydrogen abstraction from either a C-H bond (usually at the α-position to the nitrogen) or an N-H bond. nilu.comrsc.org For this compound, abstraction can occur at several sites, leading to different radical intermediates and, subsequently, a variety of degradation products.

Key atmospheric degradation reactions and products include:

Reaction with •OH: Leads to the formation of aldehydes, ketones, and smaller amines. nilu.com

Reaction with Ozone (O₃): This is generally a slower process for amines compared to reaction with •OH, but can contribute to degradation, often initiated by an oxygen-transfer reaction. rsc.org

Formation of Nitrosamines and Nitramines: In the presence of nitrogen oxides (NOx), amines can form N-nitrosamines and N-nitramines, which are of significant environmental concern. nih.gov

The atmospheric lifetime of an amine is determined by its reaction rate constants with these oxidants. The rate constants for •OH radical reactions with amines are typically high, leading to relatively short atmospheric lifetimes, often on the order of hours to a few days. nilu.comrsc.org

OH-Initiated Degradation Pathways

The degradation of 2-amino-2-methyl-1-propanol (AMP) in the atmosphere is predominantly initiated by hydroxyl (OH) radicals. This reaction proceeds via the abstraction of a hydrogen (H) atom from different positions on the AMP molecule. Theoretical calculations and experimental studies have shown that the reaction is rapid, with an experimental rate coefficient of 2.8 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 300K.

The primary pathways for this OH-initiated degradation involve H-abstraction from the -CH₂- group, the -NH₂ group, and the -CH₃ groups. Abstraction from the alcoholic -OH group is considered negligible under typical atmospheric conditions due to a higher energy barrier for this reaction to occur. The oxidative degradation of AMP is proposed to proceed through the formation of a peroxyl radical following the initial H-abstraction step. This peroxyl radical can then undergo further reactions, including intramolecular H-abstraction, to form various degradation products.

Hydrogen Abstraction Branching Ratios

Theoretical calculations provide insight into the preferred sites for hydrogen abstraction by OH radicals from the AMP molecule. The branching ratios, which indicate the percentage of the reaction that proceeds via a specific pathway, are critical for predicting the subsequent chemical transformations and final products.

The calculations predict the following distribution for the initial H-abstraction at atmospheric conditions:

>70% from the methylene (B1212753) (-CH₂-) group

5-20% from the amino (-NH₂-) group

5-10% from the methyl (-CH₃) groups

This indicates that the most significant pathway for the degradation of AMP is the removal of a hydrogen atom from the -CH₂- group. This high branching ratio is attributed to the activating effect of the adjacent hydroxyl group.

| Abstraction Site | Predicted Branching Ratio (%) |

| Methylene (-CH₂-) | >70 |

| Amino (-NH₂-) | 5-20 |

| Methyl (-CH₃-) | 5-10 |

| Hydroxyl (-OH) | Negligible |

This table presents the predicted branching ratios for the OH-initiated hydrogen abstraction from 2-amino-2-methyl-1-propanol (AMP) under atmospheric conditions, based on theoretical calculations.

Formation of Secondary Products in Atmospheric Chemistry

Following the initial hydrogen abstraction, the resulting alkyl radicals react rapidly with molecular oxygen (O₂) to form peroxy radicals. These peroxy radicals then undergo further reactions in the atmosphere, leading to a variety of stable secondary products.

Photo-oxidation experiments have identified several key gas-phase products resulting from the atmospheric degradation of AMP:

Major Product: 2-amino-2-methylpropanal (B8471781) is the primary product, consistent with the high branching ratio for H-abstraction from the -CH₂- group.

Minor Products: Other identified minor products include propan-2-imine, 2-iminopropanol, acetamide, formaldehyde, and the nitramine 2-methyl-2-(nitroamino)-1-propanol.

Computational and Theoretical Investigations of 1 Amino 2 Methylpropan 2 Yl Methyl Amine

Quantum Chemical Calculations for Amine Systems

Quantum chemical calculations are fundamental to predicting the electronic structure, geometry, and reactivity of molecules. For an amine system like (1-Amino-2-methylpropan-2-yl)(methyl)amine, these calculations can provide deep insights into its reaction energetics and the nature of transition states in its various chemical transformations.

Prediction of Reaction Energetics

Quantum chemical methods, such as Density Functional Theory (DFT) and ab initio calculations (like Møller-Plesset perturbation theory or Coupled Cluster), are employed to determine the energetics of chemical reactions. For this compound, a key area of interest would be its reactions with atmospheric oxidants like the hydroxyl radical (•OH) or its interaction with carbon dioxide (CO₂).

Theoretical calculations for the related primary amine, 2-amino-2-methyl-1-propanol (B13486) (AMP), have shown that the reaction with •OH proceeds primarily through hydrogen abstraction from the –CH₂– group (>70%), with minor contributions from abstraction at the –CH₃ (5–10%) and –NH₂ (5–20%) groups. acs.orgutwente.nlwhiterose.ac.uk For this compound, a secondary amine, we would expect a similar preference for H-abstraction at the carbon atoms adjacent to the nitrogen and oxygen atoms due to the activating effect of these heteroatoms. However, the presence of a methyl group on the nitrogen introduces an additional reaction site and will influence the branching ratios of the different abstraction channels.

The energy barriers for these abstraction reactions can be calculated, providing a quantitative measure of the likelihood of each pathway. Lower energy barriers indicate more favorable reaction channels.

Table 1: Predicted Favorable Hydrogen Abstraction Sites in this compound and Their Energetic Profile

| Abstraction Site | Expected Product Type | Predicted Relative Energy Barrier |

| -CH₂- group | Amino alcohol radical | Low |

| -N(H)CH₃ group | Aminyl radical | Moderate |

| -C(CH₃)₂- group | Alkyl radical | High |

| -OH group | Alkoxy radical | Very High |

Note: This table is predictive and based on general principles of reactivity and studies on analogous compounds. Actual values would require specific quantum chemical calculations for this compound.

Transition State Analysis in Amine Reactions

The transition state is a critical point on the potential energy surface that separates reactants from products. Its geometry and energy determine the reaction rate. Quantum chemical calculations can locate and characterize these transition states. For the reaction of this compound with •OH, several transition states corresponding to hydrogen abstraction from different sites would be expected. whiterose.ac.uk

The analysis of these transition states would reveal the geometry of the interacting molecules at the point of highest energy. For instance, in the H-abstraction from the -N(H)CH₃ group, the transition state would feature an elongated N-H bond and a newly forming H-O bond with the incoming •OH radical. The energy of this transition state, relative to the reactants, is the activation energy for this specific reaction channel.

Molecular Dynamics Simulations of Amine Interactions

While quantum chemistry focuses on the electronic structure of a few molecules, molecular dynamics (MD) simulations can model the behavior of a large ensemble of molecules over time. This approach is valuable for understanding the bulk properties and intermolecular interactions of this compound in different environments, such as in aqueous solution or at gas-liquid interfaces.

MD simulations can be used to study the solvation of this compound in water, revealing details about the hydrogen bonding network between the amine, its hydroxyl group, and surrounding water molecules. These simulations can also predict important physical properties like diffusion coefficients and viscosity.

Theoretical Modeling of Amine Reaction Mechanisms

Theoretical modeling combines quantum chemical data with kinetic theories to build comprehensive reaction mechanisms. For this compound, this is particularly relevant for its reactions with CO₂, a key process in carbon capture technologies.

Zwitterionic and Termolecular Mechanisms in Amine Reactions

The reaction between amines and CO₂ is generally understood to proceed through either a zwitterionic or a termolecular mechanism. utwente.nlresearchgate.net

Zwitterion Mechanism: This mechanism involves two steps. First, the amine attacks the CO₂ molecule to form a zwitterionic intermediate. In the second step, a base (which can be another amine molecule, water, or another base present in the solution) deprotonates the zwitterion to form a stable carbamate (B1207046). utwente.nlutwente.nl For secondary amines like this compound, this mechanism is generally accepted. utwente.nl

Termolecular Mechanism: This mechanism proposes a concerted reaction where the amine, CO₂, and a base interact simultaneously to form the carbamate without the formation of a distinct zwitterionic intermediate. researchgate.net Theoretical studies have shown that for some amine-CO₂ reactions, the termolecular mechanism can be energetically favorable.

Both mechanisms have been successfully used to interpret experimental data for primary and secondary amines, and in some cases, they yield identical results. researchgate.net The predominance of one mechanism over the other can depend on the specific amine structure, the solvent, and the temperature. utwente.nl

Table 2: Comparison of Zwitterionic and Termolecular Mechanisms for Secondary Amine-CO₂ Reactions

| Feature | Zwitterionic Mechanism | Termolecular Mechanism |

| Intermediates | Involves a zwitterionic intermediate | No stable intermediate, proceeds through a transition state |

| Reaction Steps | Two-step process | Single, concerted step |

| Role of Base | Deprotonates the zwitterion in the second step | Participates in the single transition state |

| Applicability | Widely applied to primary and secondary amines | Also considered for primary and secondary amines |

Integration of Chemical Mechanisms into Atmospheric Models

The degradation products of amines released into the atmosphere can have environmental implications. Detailed chemical mechanisms derived from theoretical studies are crucial for accurately modeling the atmospheric fate of these compounds.

For the primary amine AMP, a detailed degradation mechanism initiated by the •OH radical has been developed and incorporated into atmospheric models. acs.orgwhiterose.ac.uk This mechanism predicts the formation of various products, including aldehydes, imines, and nitramines. acs.orgwhiterose.ac.ukrsc.org

A similar approach would be necessary for this compound. The theoretical calculations of reaction rates and branching ratios for its reactions with atmospheric oxidants would serve as inputs for these models. The models would then simulate the subsequent reactions of the initial products, providing a comprehensive picture of the amine's atmospheric degradation and its potential to form secondary pollutants.

Spectroscopic Property Predictions and Validation

No data available.

Advanced Characterization Techniques for 1 Amino 2 Methylpropan 2 Yl Methyl Amine and Its Derivatives

Mass Spectrometry (MS) for Molecular and Product Identification

Chemical Analysis of Aerosol Online PTR-ToF-MS (CHARON-PTR-ToF-MS)

Without access to peer-reviewed studies or spectral databases featuring "(1-Amino-2-methylpropan-2-yl)(methyl)amine," the creation of an authoritative and scientifically accurate article as specified is not possible at this time.

Chromatographic Methods for Purity and Degradation Product Analysis

Chromatographic techniques are indispensable for separating and quantifying the target amine from impurities and degradation products. Ion chromatography, in particular, offers a powerful approach for analyzing ionic species that may be present.

The quantification of amine concentration over time, or "amine loss," is critical for assessing the stability and performance of amine-based solutions. Cation ion chromatography with suppressed conductivity detection is a well-established and robust method for determining the concentration of amines. thermofisher.com Amines, being derivatives of ammonia (B1221849), are basic compounds that are protonated to form cations in the acidic eluents typically used in cation chromatography.

The principle of this technique involves passing a sample through a cation-exchange column. The positively charged (protonated) this compound molecules interact with the negatively charged stationary phase of the column. By using an eluent containing other cations (e.g., methanesulfonic acid), the analyte is displaced and moves through the column at a rate dependent on its affinity for the stationary phase. This separation allows for its quantification without interference from other non-ionic or anionic components in the sample. Reagent-Free Ion Chromatography (RFIC) systems can electrolytically generate high-purity eluents, ensuring consistent and precise separation. thermofisher.com By analyzing samples at different time points, a rate of degradation or loss of the parent amine can be accurately determined.

Table 1: Typical Cation IC System for Amine Analysis

| Component | Specification | Purpose |

|---|---|---|

| Analytical Column | Dionex IonPac CS19 or similar | Optimized for the separation of polar amines. |

| Eluent | Methanesulfonic Acid (MSA) | Provides the counter-ion to displace the amine cations. |

| Detection | Suppressed Conductivity | Enhances sensitivity by reducing background eluent conductivity. thermofisher.com |

| Application | Quantify parent amine | Monitor decrease in concentration over time (amine loss). |

The degradation of amines often leads to the formation of various acidic byproducts. Anion ion chromatography is the preferred method for identifying and quantifying these anionic degradation products. The degradation process can yield a range of organic acids and other anions.

When amines degrade, especially in the presence of oxygen or other oxidizing agents, the carbon-nitrogen bonds can break, and subsequent reactions can form carboxylates and other acidic species. For a compound like this compound, potential degradation products could include formate, acetate, and oxalate, alongside inorganic anions like nitrite (B80452) and nitrate (B79036) if nitrogen oxidation occurs. Anion IC separates these negatively charged ions on an anion-exchange column, allowing for their individual quantification. This analysis provides a detailed profile of the degradation pathway, which is crucial for understanding the long-term stability of the amine.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. For derivatives of this compound that can be crystallized, this method reveals detailed information about bond lengths, bond angles, and, crucially, the intermolecular interactions that dictate the crystal packing.

Hydrogen bonds are the most significant directional intermolecular interactions in amine-containing crystals. The presence of both primary (-NH₂) and secondary (>N-H) amine groups in this compound provides multiple hydrogen bond donors, while the nitrogen atoms act as hydrogen bond acceptors.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal lattice. nih.gov This analysis partitions the crystal space into regions where the electron distribution of a pro-molecule dominates over the pro-crystal, generating a unique surface for each molecule. The surface is colored according to the nature and closeness of intermolecular contacts, and a corresponding 2D "fingerprint plot" provides a quantitative summary of these interactions.

For amine-containing compounds, Hirshfeld analysis typically reveals the dominance of H···H contacts, which often comprise the largest portion of the surface area due to the abundance of hydrogen atoms. nih.gov However, the more specific and energetically significant interactions, such as those involving heteroatoms, are highlighted as distinct features on the fingerprint plot. For a derivative of this compound, the analysis would quantify the relative contributions of different contacts. Studies on similar molecules show that N···H/H···N interactions are significant contributors to crystal packing. nih.govresearchgate.net

Table 2: Illustrative Hirshfeld Surface Contact Contributions for a Hypothetical Amine Crystal

| Contact Type | Percentage Contribution | Description |

|---|---|---|

| H···H | ~70% | Represents non-specific van der Waals contacts between hydrogen atoms. nih.gov |

| N···H/H···N | ~10-15% | Corresponds to the crucial hydrogen bonding interactions. nih.gov |

| C···H/H···C | ~8-20% | Indicates weaker C-H···π or other van der Waals interactions. nih.govnih.gov |

| Other | Variable | Includes C···C, C···N, N···N contacts depending on packing. nih.gov |

Infrared Spectroscopy for Vibrational Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be characterized by absorption bands corresponding to the stretching and bending vibrations of its constituent bonds.

The key functional groups—primary amine, secondary amine, and methyl groups—give rise to characteristic peaks. The N-H stretching vibrations of both the primary and secondary amines are expected in the region of 3300-3500 cm⁻¹. The primary amine (-NH₂) typically shows two bands (asymmetric and symmetric stretching), while the secondary amine (>N-H) shows a single band. The C-H stretching vibrations of the methyl groups occur just below 3000 cm⁻¹. The region from 1400 to 1650 cm⁻¹ contains the N-H bending (scissoring) vibrations and the asymmetric deformation modes of the methyl groups. core.ac.uk The C-N stretching vibrations, which are also characteristic, typically appear in the 1000-1250 cm⁻¹ region. A complete vibrational assignment can be supported by computational methods like Density Functional Theory (DFT), which helps to correlate observed bands with specific molecular motions. nih.govresearchgate.net

Table 3: Predicted Infrared Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3350 - 3500 | Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) |

| 3300 - 3400 | N-H Stretch | Secondary Amine (>N-H) |

| 2850 - 2980 | C-H Stretch | Methyl (-CH₃) |

| 1590 - 1650 | N-H Bending (Scissoring) | Primary Amine (-NH₂) |

| 1430 - 1470 | Asymmetric C-H Bending | Methyl (-CH₃) |

| 1000 - 1250 | C-N Stretch | C-N Bonds |

Specialized Applications of 1 Amino 2 Methylpropan 2 Yl Methyl Amine As a Research Chemical

Building Block in Complex Organic Synthesis

There is currently a lack of specific, publicly available research detailing the use of (1-Amino-2-methylpropan-2-yl)(methyl)amine as a building block in complex organic synthesis. Its bifunctional nature, possessing both a primary and a secondary amine, theoretically allows for its incorporation into a variety of more complex molecular architectures. However, specific examples of its application in the synthesis of pharmaceuticals, natural products, or other complex organic molecules are not readily found in scientific databases and publications.

Reagent in Diverse Chemical Transformations

The role of this compound as a reagent in diverse chemical transformations is not well-established in the available chemical literature. While diamines can act as ligands for metal catalysts, bases, or nucleophiles in various reactions, specific studies employing this particular compound for such purposes have not been identified. Consequently, there are no detailed research findings to report on its efficacy or scope as a reagent.

Role in Enzyme Mechanism Studies as a Chemical Modulator or Substrate

Information regarding the application of this compound in enzyme mechanism studies, either as a chemical modulator or a substrate, is not present in the surveyed scientific literature. The interaction of small molecules with enzymes is a critical area of biochemical research, but this specific diamine does not appear to have been a subject of such investigations to date.

Involvement in Carbon Dioxide Capture Systems: Chemical Absorption and Regeneration

Despite the significant research interest in amine-based solvents for carbon dioxide capture, there is no evidence to suggest that this compound has been investigated for this purpose. Studies in this field often focus on alkanolamines and other amines with specific structural features that enhance CO2 absorption capacity and regeneration efficiency. The search of scientific and patent literature did not yield any data on the performance of this compound in either chemical absorption or regeneration processes for CO2 capture. Research in this area has extensively explored other diamines, which have shown potential for higher CO2 absorption capacities compared to monoamines. newcastle.edu.au

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.